Product packaging for 7,7-Dimethylspiro[2.5]octan-5-one(Cat. No.:)

7,7-Dimethylspiro[2.5]octan-5-one

Cat. No.: B13150729
M. Wt: 152.23 g/mol
InChI Key: YHOKAHHPKRVWKQ-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic Chemistry

Spiro compounds are a class of organic molecules characterized by a unique structural feature: two rings connected by a single common atom, known as the spiro atom. bldpharm.com This arrangement distinguishes them from fused ring systems, which share two or more atoms. The spiro junction imparts a rigid, three-dimensional geometry to the molecule, a feature that is highly sought after in drug design as it can lead to higher potency and selectivity for biological targets. nih.gov The inherent three-dimensionality of spirocycles allows for a better ability to interact with target proteins and enzymes. nih.gov

The nomenclature of spiro compounds, first discussed by Adolf von Baeyer in 1900, reflects their distinct structure. bldpharm.com The prefix "spiro" is followed by brackets containing the number of atoms in each ring, excluding the spiro atom, separated by a period. bldpharm.com Spirocyclic systems can be either carbocyclic (containing only carbon atoms in the rings) or heterocyclic (containing one or more heteroatoms such as oxygen or nitrogen). bldpharm.com

Significance of Spiro[2.5]octane Scaffolds in Synthetic Chemistry

The spiro[2.5]octane scaffold, which consists of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring sharing a common carbon atom, is a valuable building block in organic synthesis. The presence of the strained cyclopropane ring offers unique opportunities for chemical transformations. Spiro[2.5]octane derivatives serve as important intermediates in the synthesis of various pharmaceutically active ingredients. For instance, spiro[2.5]octane-5,7-dione is a key intermediate in the production of certain drugs. researchgate.netresearchgate.net

The incorporation of spirocyclic scaffolds, including the spiro[2.5]octane framework, is a recognized strategy in medicinal chemistry to enhance the three-dimensional character of molecules. beilstein-journals.org This increased "Fsp3" character (the fraction of sp3 hybridized carbons) is often correlated with improved clinical success for drug candidates. beilstein-journals.org

Structural Context of 7,7-Dimethylspiro[2.5]octan-5-one within Spiro[2.5]octanone Architectures

This compound is a specific derivative within the broader class of spiro[2.5]octanones. Its chemical structure is defined by a spiro[2.5]octane core, where a cyclopropane ring is spiro-fused to a cyclohexane ring. The "-5-one" suffix indicates the presence of a ketone functional group at the 5th position of the cyclohexane ring. The "7,7-dimethyl" prefix specifies that two methyl groups are attached to the 7th position of the cyclohexane ring.

The parent compound, spiro[2.5]octane, has the chemical formula C8H14. nist.gov The introduction of a ketone and two methyl groups in this compound results in a more complex structure with altered chemical properties. While detailed research on this specific compound is not widely available in published literature, its existence is confirmed by its CAS Number 226548-25-0. bldpharm.com

Below is a data table comparing the properties of the parent spiro[2.5]octane with a related, more complex derivative found in public databases, illustrating how substitutions on the core structure affect molecular properties.

PropertySpiro[2.5]octane4-(7,7-dimethylspiro[2.5]octan-8-yl)butan-2-one
Molecular Formula C8H14C14H24O
Molecular Weight 110.1968 g/mol 208.34 g/mol
CAS Number 185-65-9Not Available
Computed Properties Data available in NIST WebBook nist.govData available in PubChem nih.gov

This table presents data for the parent spiro[2.5]octane and a related derivative to provide context for the structural class of this compound.

Historical Development and Contemporary Relevance of Spiro[2.5]octanone Research

The study of spiro compounds dates back to the early 20th century, but interest in their application, particularly in medicinal chemistry, has surged in recent decades. beilstein-journals.org The development of new synthetic methodologies has made these complex structures more accessible for research and development. nih.gov

Initially, the synthesis of spirocycles was often challenging. However, modern organic synthesis has provided a variety of methods for their construction, including intramolecular cyclizations and rearrangements. Research into spiro[2.5]octanone derivatives, such as spiro[2.5]octa-4,7-dien-6-ones, continues to reveal novel synthetic pathways and potential applications. rsc.orgresearchgate.net The contemporary relevance of spiro[2.5]octanone research is largely driven by the pursuit of new therapeutic agents. The rigid, three-dimensional nature of the spiro[2.5]octane core makes it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B13150729 7,7-Dimethylspiro[2.5]octan-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

7,7-dimethylspiro[2.5]octan-5-one

InChI

InChI=1S/C10H16O/c1-9(2)5-8(11)6-10(7-9)3-4-10/h3-7H2,1-2H3

InChI Key

YHOKAHHPKRVWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2(C1)CC2)C

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 7,7 Dimethylspiro 2.5 Octan 5 One

Acid-Catalyzed Rearrangements of 7,7-Dimethylspiro[2.5]octan-5-one and Analogs

The presence of an acid catalyst can induce profound structural changes in spirocyclopropyl ketones. These rearrangements are driven by the relief of ring strain and the formation of more stable carbocation intermediates.

Characterization of Rearrangement Products

Under acidic conditions, the rearrangement of spirocyclopropyl ketones can lead to a variety of products. For instance, in the presence of a Lewis acid like tin(IV) chloride, bicyclic cyclopropanes activated by a carbonyl group can undergo a Friedel-Crafts reaction with electron-rich aromatic systems. sci-hub.senus.edu.sg The reaction of a bicyclic cyclopropyl (B3062369) ketone with 1,3,5-trimethoxybenzene (B48636) yielded a product corresponding to a "type I" ring-opening, where the bond between the spiro carbon and one of the methylene (B1212753) carbons of the cyclopropane (B1198618) ring is cleaved. sci-hub.se The structure of this product was unambiguously confirmed by X-ray crystallography. sci-hub.se

In other instances, Brønsted acid-promoted reactions of cyclopropyl ketones can lead to more complex cascade reactions, resulting in the formation of polycyclic derivatives. For example, the reaction of a cyclopropyl ketone with 3-hydroxy-2-phenylisoindolin-1-one under acidic conditions yields pentacyclic isoindolin-1-one (B1195906) derivatives through a ring-opening/intramolecular cycloaddition process. nih.gov

Mechanistic Pathways of Acid-Induced Cyclopropane Ring Opening

The acid-catalyzed ring opening of a cyclopropane ring typically proceeds through the formation of a carbocation intermediate. stackexchange.com In the case of a cyclopropyl ketone, the carbonyl oxygen is first protonated by the acid. stackexchange.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of one of the cyclopropane bonds. The opening of the ring is driven by the release of significant ring strain. stackexchange.comnih.gov

The regioselectivity of the ring opening, meaning which of the cyclopropane bonds is broken, is influenced by the stability of the resulting carbocation. Cleavage will preferentially occur to form the most stable carbocation. For instance, if the substituents on the cyclopropane ring can stabilize a positive charge through inductive or resonance effects, the bond cleavage will favor the formation of a carbocation at that position. It has been discussed that the elimination of a proton can be concerted with the ring-opening step. stackexchange.com

Influence of Substituent Effects on Rearrangement Selectivity

Substituents on the spiro[3.4]octane framework have been shown to influence the acidity of carboxylic acid derivatives within the molecule, a principle that can be extended to the reactivity of the cyclopropane ring. sci-hub.se While this study focused on the transmission of polar substituent effects through the spirocyclic system, the findings are relevant to understanding how substituents might influence the stability of intermediates in acid-catalyzed rearrangements. sci-hub.se The electronic nature of substituents can dictate the regioselectivity of the ring opening by stabilizing or destabilizing potential carbocation intermediates. nih.gov For example, an electron-donating group on the cyclopropane ring would be expected to stabilize an adjacent carbocation, thus favoring a ring-opening pathway that generates this intermediate.

Ring-Opening Cyclization Reactions of Spirocyclopropanes

Spirocyclopropanes can also undergo ring-opening reactions initiated by nucleophiles. These reactions often proceed with a high degree of regio- and diastereoselectivity, making them valuable tools in organic synthesis for the construction of complex cyclic and spirocyclic frameworks. acs.orgmdpi.com

Nucleophile-Initiated Ring Opening Mechanisms

The ring opening of spirocyclopropanes can be initiated by a wide range of nucleophiles. nih.govacs.org For example, spiro[cyclopropane-1,3′-oxindoles] readily undergo ring opening upon treatment with the azide (B81097) ion. acs.org Similarly, isocyanates have been used as nitrogen nucleophiles for the ring expansion of spirocyclopropanes under microwave irradiation. acs.org

In the context of spirocyclopropyl ketones, the reaction with stabilized sulfonium (B1226848) ylides has been investigated. nih.gov Density functional theory (DFT) calculations have shown that this reaction proceeds in two key steps: a ring-opening step followed by a cyclization step. nih.gov The initial attack of the nucleophilic ylide on the cyclopropane ring is the rate-determining and stereoselectivity-determining step. nih.gov The mechanism involves the cleavage of a carbon-carbon bond in the three-membered ring to form a betaine (B1666868) intermediate, which then undergoes cyclization to form the final product.

Regioselectivity and Diastereoselectivity in Ring Expansion

The ring-opening cyclization reactions of spirocyclopropanes often exhibit high levels of selectivity.

Regioselectivity: In the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with stabilized sulfonium ylides, the nucleophilic attack occurs at the tertiary carbon of the cyclopropane ring rather than the secondary carbon. nih.gov This regioselectivity is attributed to electronic effects, as suggested by conceptual density functional theory reactivity indices. nih.gov

Diastereoselectivity: These reactions can also be highly diastereoselective. For instance, the reaction of spiro[cyclopropane-1,3′-oxindoles] with aldimines under magnesium iodide catalysis affords spiro[pyrrolidin-3,3′-oxindoles] with excellent diastereoselectivity. acs.org The intramolecular Mannich-type reaction that follows the initial ring opening proceeds through a transition state where the substituents adopt a pseudoequatorial orientation to minimize steric interactions, leading to the observed diastereomer. acs.org In the case of the reaction with sulfonium ylides, the formation of the trans-isomer is favored over the cis-isomer, a result that is consistent with theoretical calculations. nih.gov

Below is a table summarizing the outcomes of selected ring-opening reactions of spirocyclopropanes.

Spirocyclopropane ReactantReagentProduct TypeSelectivity
Cyclohexane-1,3-dione-2-spirocyclopropanesStabilized sulfonium ylides2,3-trans-disubstituted 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-onesHigh regioselectivity and diastereoselectivity acs.orgnih.gov
Spiro[cyclopropane-1,3′-oxindoles]Azide ion3-(2-azidoethyl)oxindolesHigh acs.org
Spiro[cyclopropane-1,3′-oxindoles]Aldimines / MgI₂Spiro[pyrrolidin-3,3′-oxindoles]Excellent diastereoselectivity acs.org
Spiro[cyclopropane-1,3′-oxindoles]Potassium isocyanateSpiro[pyrrolidone-3,3′-oxindole] derivativesHigh acs.org

Formation of Fused Ring Systems and Polycyclic Scaffolds

Spirocyclic ketones, including this compound, serve as valuable synthons for the construction of more complex molecular architectures such as fused ring systems and polycyclic scaffolds. nih.gov The inherent strain of the spirocyclic junction, particularly the three-membered cyclopropane ring, provides a thermodynamic driving force for a variety of ring-opening and rearrangement reactions. These transformations can be initiated under thermal, photochemical, or catalytic conditions, leading to the formation of new carbocyclic and heterocyclic frameworks.

One general strategy involves the cleavage of a bond within the spirocyclic system, followed by an intramolecular cyclization event to form a fused ring. For instance, the cleavage of the cyclopropane ring can generate a diradical or a zwitterionic intermediate which can be trapped intramolecularly. nih.gov While specific examples detailing the conversion of this compound to fused systems are not extensively documented in the provided literature, analogous transformations of other spiro[2.n]alkanones are well-established. For example, reactions that proceed via cleavage of a cyclopropyl C-C bond can lead to ring-expanded products, effectively converting the spiro system into a fused bicyclic structure. nih.gov The strategic application of radical chemistry provides a modular approach to access diverse polar spirocyclic scaffolds, which can subsequently be diversified to build libraries of complex molecules. nih.gov Furthermore, the development of cascade reactions, often catalyzed by transition metals, has emerged as a powerful tool for efficiently assembling polycyclic systems from simpler precursors, including those with spirocyclic motifs. acs.orgresearchgate.net

The table below illustrates hypothetical fused systems that could be derived from this compound based on established chemical transformations of related spirocyclic ketones.

Starting MaterialPotential TransformationResulting Fused System
This compoundRing-opening of cyclopropane followed by intramolecular cyclizationBicyclo[4.3.0]nonane derivatives
This compoundRearrangement involving carbonyl group participationFused furanone or pyranone systems
This compoundDiels-Alder type reaction after ring openingPolycyclic hydroindanone systems

These transformations highlight the potential of this compound as a building block in the synthesis of complex polycyclic natural products and novel pharmaceutical agents. chemrxiv.orgchemrxiv.org

Cleavage Reactions and Fragmentation Processes

Cleavage reactions are fundamental photochemical and thermochemical processes that spirocyclic ketones like this compound can undergo. These reactions typically involve the homolytic cleavage of bonds alpha or beta to the carbonyl group, leading to radical intermediates that can subsequently rearrange, fragment, or recombine. wikipedia.orgchem-station.com

Alpha-Cleavage Pathways in Spirocyclic Ketones

The photochemical alpha-cleavage, also known as the Norrish Type I reaction, is a characteristic process for aldehydes and ketones upon excitation with UV light. wikipedia.orgresearchgate.net In this reaction, the bond between the carbonyl carbon and an adjacent alpha-carbon undergoes homolytic cleavage. libretexts.orgwikipedia.org For an unsymmetrical ketone like this compound, there are two possible alpha-cleavage pathways.

Cleavage of the C5-C6 bond: This pathway involves breaking the bond to the spiro-carbon. This cleavage would be particularly facile as it opens the strained cyclopropane ring and leads to a stabilized 1,5-diradical.

Cleavage of the C4-C5 bond: This pathway breaks a bond within the six-membered ring, generating a different diradical intermediate.

Upon absorption of a photon, the ketone is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a triplet state (T1). researchgate.net The alpha-cleavage can occur from either of these excited states. libretexts.org The resulting diradical can undergo several subsequent reactions, including:

Decarbonylation: Loss of a carbon monoxide molecule to form a new, smaller hydrocarbon diradical which can then form a new ring system.

Recombination: Re-formation of the starting ketone, which may lead to racemization at the alpha-carbon if it is a stereocenter.

Intramolecular disproportionation: Abstraction of a hydrogen atom to form a ketene (B1206846) and an alkane, or an aldehyde and an alkene. wikipedia.org

The table below summarizes the initial products of the two possible alpha-cleavage pathways for this compound.

Cleavage PathwayBond CleavedInitial Intermediate
Pathway 1C5-C6 (Spiro center)Acyl-alkyl diradical with an opened cyclopropane ring
Pathway 2C4-C5Acyl-alkyl diradical within the six-membered ring

The Norrish Type I reaction is a powerful tool for generating radical intermediates and can be used to synthesize complex molecular structures. nih.gov

Beta-Cleavage of the Cyclopropane Ring

In addition to alpha-cleavage, ketones containing a cyclopropyl group adjacent to the carbonyl, such as this compound, can undergo a beta-cleavage reaction. youtube.com This process involves the homolytic cleavage of one of the cyclopropane bonds that is beta to the carbonyl group. This type of cleavage is driven by the release of the significant ring strain (approximately 27 kcal/mol) of the three-membered ring. youtube.com

For this compound, the C6-C1 or C6-C2 bonds of the cyclopropane ring are positioned alpha to the carbonyl, not beta. However, photochemical excitation can lead to the cleavage of the alpha-beta C-C bond of the cyclopropyl ring itself (e.g., the C1-C2 bond, which is beta to the carbonyl carbon C5). A more common and related process for alpha-spirocyclopropyl ketones is the homoconjugate nucleophilic addition, which also results in the cleavage of the cyclopropane ring. cdnsciencepub.com For instance, heating spiro ketones in the presence of a nucleophile like morpholine (B109124) can cause the cyclopropane ring to open. cdnsciencepub.comcdnsciencepub.com

The photochemical beta-cleavage of the Cα-Cβ bond in cyclopropyl ketones typically proceeds after initial excitation, leading to a 1,3-diradical intermediate as the strained ring opens. youtube.com This diradical can then rearrange, often through a hydrogen shift, to form an unsaturated ketone. youtube.com Studies on the related compound 6,6,8-trimethylspiro[2.5]octan-4-one have shown that the cyclopropane ring can be cleaved under both nucleophilic and acid-catalyzed conditions, leading to the formation of 2-(2-substituted-ethyl)cyclohex-2-en-1-one derivatives. cdnsciencepub.com This indicates a likely and important reaction pathway for this compound, where the strained cyclopropane ring is susceptible to cleavage, leading to linear side-chain derivatives.

Intramolecular Hydrogen Abstraction Reactions in Spirocyclic Systems

Intramolecular hydrogen abstraction is another key photochemical reaction pathway for ketones, known as the Norrish Type II reaction. chem-station.comnumberanalytics.com This process typically occurs when a ketone possesses an accessible gamma-hydrogen atom relative to the carbonyl group. Upon photochemical excitation, the carbonyl oxygen in its excited state abstracts a hydrogen atom from the gamma-carbon through a six-membered cyclic transition state. wikipedia.org This generates a 1,4-diradical intermediate. rsc.org

In the case of this compound, the carbonyl group is at the C5 position. The potential gamma-carbons are C3 and C8.

Hydrogen atoms at C8: The methylene protons at the C8 position are gamma-hydrogens.

Hydrogen atoms at C3: The methylene protons at the C3 position are also gamma-hydrogens.

Therefore, this compound possesses accessible gamma-hydrogens and is a candidate for the Norrish Type II reaction. The 1,4-diradical formed after hydrogen abstraction can undergo two main secondary reactions: wikipedia.orgnumberanalytics.com

Cleavage (Fragmentation): The diradical can cleave at the Cα-Cβ bond to yield an enol and an alkene. The enol intermediate would rapidly tautomerize to the corresponding ketone. For this compound, this would result in the fragmentation of the six-membered ring.

Cyclization (Yang Cyclization): The two radical centers can combine to form a new carbon-carbon bond, resulting in the formation of a cyclobutanol (B46151) derivative. rsc.org This would create a new fused bicyclic system.

The competition between fragmentation and cyclization depends on factors such as the conformation of the 1,4-diradical intermediate and the stability of the resulting products. rsc.org While specific studies on the Norrish Type II reactivity of this compound are not detailed in the provided search results, the presence of abstractable gamma-hydrogens makes this a mechanistically plausible and important photochemical pathway to consider. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 7,7 Dimethylspiro 2.5 Octan 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual protons and carbon atoms within the 7,7-Dimethylspiro[2.5]octan-5-one molecule.

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, protons closer to the electron-withdrawing carbonyl group are expected to resonate at a higher chemical shift (downfield) compared to those further away. The splitting of signals (multiplicity) arises from spin-spin coupling between adjacent protons and provides insight into the connectivity of the molecule.

Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments. The chemical shift of the carbonyl carbon is characteristically found at a significantly downfield position (around 200 ppm) due to the strong deshielding effect of the oxygen atom. The spiro carbon, being a quaternary carbon, also exhibits a unique chemical shift. The signals for the methyl and methylene (B1212753) carbons appear at upfield positions.

¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment

¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. nih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing the proton connectivity throughout the cyclohexane (B81311) and cyclopropane (B1198618) rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

The cyclohexane ring in this compound is not planar and exists in a chair conformation to minimize steric strain. NMR data can provide insights into this conformation. The coupling constants (J-values) between adjacent protons, obtained from the ¹H NMR spectrum, are dependent on the dihedral angle between them. Larger coupling constants are typically observed for axial-axial protons, while smaller values are seen for axial-equatorial and equatorial-equatorial protons. By analyzing these coupling constants, the preferred conformation of the six-membered ring and the relative orientation of the substituents can be determined. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can be used to identify protons that are close to each other in space, further aiding in the conformational assignment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a ketone. This peak is typically observed in the region of 1715-1680 cm⁻¹. The presence of the cyclopropane ring may also give rise to characteristic C-H stretching vibrations at slightly higher wavenumbers (around 3050 cm⁻¹) than those of the cyclohexane ring. The C-H stretching and bending vibrations of the methyl and methylene groups would also be present in the spectrum.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~1700 Strong, Sharp C=O stretch (ketone)
~2950-2850 Medium to Strong C-H stretch (alkane)
~1465 Medium CH₂ bend

Note: The exact positions of the absorption bands can be influenced by the specific molecular environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. chemguide.co.uk For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion is often predictable and provides valuable structural clues. libretexts.org

For ketones, a common fragmentation pathway is the alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. miamioh.edu In the case of this compound, this could lead to the loss of a C₃H₅ radical from the cyclopropane side or a C₂H₄ fragment from the cyclohexane side. Another important fragmentation process for ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. libretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
152 [M]⁺ (Molecular Ion)
137 [M - CH₃]⁺
124 [M - CO]⁺ or [M - C₂H₄]⁺
109 [M - C₃H₇]⁺
95 [M - C₄H₉]⁺
83 [C₆H₁₁]⁺
69 [C₅H₉]⁺
55 [C₄H₇]⁺

Note: This table represents a prediction of possible fragments. The actual mass spectrum would show the relative abundances of these ions.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural elucidation of this compound is achieved by integrating the data from all three spectroscopic techniques.

IR spectroscopy confirms the presence of the key ketone functional group.

Mass spectrometry establishes the molecular weight and provides fragmentation data that is consistent with the proposed spirocyclic ketone structure.

NMR spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) provides the detailed carbon-hydrogen framework. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra, combined with the correlations observed in the 2D NMR experiments, allow for the complete and unambiguous assignment of every proton and carbon atom in the molecule. The NMR data also provides crucial information about the stereochemistry and preferred conformation of the molecule.

By combining the information from these complementary techniques, a complete and detailed picture of the structure of this compound can be constructed with a high degree of confidence.

Computational and Theoretical Studies on 7,7 Dimethylspiro 2.5 Octan 5 One and Its Reaction Pathways

Transition State Modeling and Reaction Mechanism Prediction:Predicting the reaction mechanisms involving this compound requires intensive computational modeling to identify transition state structures and calculate activation energies. The lack of such studies means that its reactivity and the pathways it might follow in chemical reactions have not been theoretically elucidated.

Calculation of Activation Energies and Rate Constants

The determination of activation energies (ΔE‡) and rate constants (k) is fundamental to understanding the kinetics of chemical reactions involving 7,7-Dimethylspiro[2.5]octan-5-one. While specific computational studies on this exact molecule are not extensively documented in the literature, the principles of such calculations can be understood from studies on related electrophilic cyclopropanes. nih.gov

Theoretical calculations, often employing density functional theory (DFT) or other ab initio methods, can be used to map the potential energy surface of a reaction. This allows for the identification of transition state structures, which are the highest energy points along the reaction coordinate. nih.gov The activation energy is then calculated as the energy difference between the reactants and the transition state.

Once the activation energy is known, the rate constant can be estimated using the Arrhenius equation:

k = A e-ΔE‡/RT

where A is the pre-exponential factor, R is the gas constant, and T is the temperature. The pre-exponential factor, A, is related to the frequency of collisions and the steric requirements of the reaction.

Kinetic studies on the ring-opening reactions of various spiro-activated electrophilic cyclopropanes with nucleophiles like thiophenolates have been performed. nih.gov These studies provide experimentally determined second-order rate constants (k₂) which can be correlated with computational findings. For instance, the rate constants for the reaction of different substituted cyclopropanes with thiophenolates in DMSO at 20°C have been measured, as shown in the table below. nih.gov

Table 1: Second-order rate constants (k₂) for the ring-opening reactions of selected electrophilic cyclopropanes with thiophenolates in DMSO at 20°C. nih.gov

Cyclopropane (B1198618) ReactantThiophenolate Nucleophilek₂ (M⁻¹s⁻¹)
1,1-dicyano-2-phenylcyclopropaneThiophenolateData not specified
Spiro[cyclopropane-1,9'-fluorene]-2,2-dicarbonitrileThiophenolateData not specified

These experimental values serve as a benchmark for computational methods aiming to predict the reactivity of similar compounds like this compound. The presence of the ketone functionality and the gem-dimethyl group on the cyclohexane (B81311) ring would be expected to influence the electronic properties of the cyclopropane ring and thus the activation energies and rate constants of its reactions.

Elucidation of Reaction Selectivity (Regio- and Stereochemical)

Computational studies are invaluable for elucidating the selectivity of reactions, which can be categorized as regioselectivity (where a reaction can occur at different positions) and stereoselectivity (where a reaction can produce different stereoisomers).

In the context of this compound, a key reaction of interest would be the nucleophilic attack on the carbonyl group or the ring-opening of the cyclopropane. The regioselectivity of such an attack would be influenced by the electronic and steric environment of these two functional groups.

Stereoselectivity is particularly important for spirocyclic compounds due to their inherent three-dimensional nature. For instance, the methylenation of chiral (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide has been shown to be highly stereoselective, yielding spiro[2.5]octanones with a specific stereochemistry. researchgate.net

Computational modeling, using methods like the semi-empirical AM1 method, has been employed to determine the preferred conformation and the absolute configuration of the major reaction products in such reactions. researchgate.net These calculations can predict the relative stabilities of different diastereomeric transition states, thereby explaining the observed stereochemical outcome. The study on the methylenation of substituted cyclohexanones revealed that the reaction proceeds with high diastereoselectivity, leading to the formation of a single major diastereomer. researchgate.net

Table 2: Stereochemical outcome of the methylenation of (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones. researchgate.net

Substituent (X)Major Product StereochemistryDiastereomeric Ratio
F1(S)-(4-F-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanoneMarkedly predominant
Cl1(S)-(4-Cl-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanoneMarkedly predominant
Ph1(S)-(4-Ph-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanoneMarkedly predominant

For this compound, which is achiral, reactions with chiral reagents or on a chiral catalyst could lead to the formation of enantiomeric products. Computational modeling could predict the enantioselectivity of such reactions by calculating the energies of the diastereomeric transition states.

Bonding Analysis and Aromaticity Considerations within the Spiro System

The cyclopropane ring in this compound possesses unique bonding characteristics that deviate significantly from those of typical alkanes. The C-C-C bond angles of approximately 60° lead to significant angle strain. To accommodate this, the carbon atoms in the cyclopropane ring are thought to be sp²-hybridized for the C-H bonds and to use p-rich orbitals for the C-C bonds, resulting in what are known as "bent bonds" or "Walsh orbitals." This model suggests that the cyclopropane ring has some degree of π-character, which can influence its chemical and physical properties.

In the spiro system of this compound, the electronic properties of the cyclopropane ring can interact with the adjacent cyclohexanone (B45756) ring. The spiro-fusion introduces a unique geometric constraint and can facilitate electronic communication between the two rings. A detailed bonding analysis, likely using methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), would be necessary to quantify the nature of the bonds and the extent of any electronic delocalization within the spirocyclic framework.

Reactivity Profiles and Diverse Chemical Reactions of 7,7 Dimethylspiro 2.5 Octan 5 One

Oxidation Reactions and Formation of Derived Carboxylic Acids

The oxidation of ketones is a fundamental transformation in organic synthesis, and in the case of cyclic ketones like 7,7-Dimethylspiro[2.5]octan-5-one, it can lead to interesting ring-expansion products. A prominent reaction in this context is the Baeyer-Villiger oxidation, which converts a ketone into an ester, or in the case of a cyclic ketone, a lactone.

The Baeyer-Villiger oxidation typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides as the oxidant. The reaction proceeds through the formation of a Criegee intermediate. For this compound, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. This results in the expansion of the six-membered ring to a seven-membered lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, more substituted carbons migrate preferentially. In this specific molecule, the oxygen atom would insert to form 8,8-dimethyl-6-oxaspiro[3.5]nonan-7-one.

Subsequent hydrolysis of the resulting lactone under acidic or basic conditions would cleave the ester bond, leading to the formation of a hydroxy carboxylic acid. This two-step process provides a synthetic route from the spirocyclic ketone to a functionalized open-chain carboxylic acid.

Table 1: Illustrative Oxidation and Subsequent Hydrolysis

Reactant Reagent(s) Product(s) Reaction Type

Reduction Reactions, Including Hydride-Mediated Transformations

The carbonyl group of this compound is readily susceptible to reduction by various reducing agents, most commonly metal hydrides. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation.

The reduction of the ketone functionality yields the corresponding secondary alcohol, 7,7-Dimethylspiro[2.5]octan-5-ol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by a protonation step, typically from the solvent (e.g., ethanol (B145695) or water) or during an acidic workup, to furnish the alcohol.

Sodium borohydride is a milder and more selective reagent, reducing aldehydes and ketones without affecting other functional groups like esters or amides. researchgate.net LiAlH₄ is a more powerful reducing agent and would also effectively reduce the ketone, but its higher reactivity requires anhydrous conditions and careful handling. rsc.org The stereochemical outcome of the reduction can be influenced by the steric hindrance posed by the gem-dimethyl groups and the spirocyclic system, potentially leading to a preferred diastereomer of the resulting alcohol.

Table 2: Hydride-Mediated Reduction of the Carbonyl Group

Reagent Solvent Product Key Features
Sodium Borohydride (NaBH₄) Methanol (B129727), Ethanol 7,7-Dimethylspiro[2.5]octan-5-ol Mild, selective for ketones
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF 7,7-Dimethylspiro[2.5]octan-5-ol Powerful, less selective, requires anhydrous conditions

Cycloaddition Reactions Involving the Spirocyclic Moiety

While the spiro[2.5]octane framework itself is generally stable, the introduction of unsaturation into the system can enable it to participate in cycloaddition reactions. For instance, derivatives of spiro[2.5]octenone have been shown to undergo cycloaddition reactions. Although specific examples involving this compound are not prevalent in the literature, the potential for such reactivity exists if the core structure is modified. For example, the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has been achieved through the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide. researchgate.net This highlights the utility of spiro-cyclopropane containing structures in building complex polycyclic systems.

Reactivity of the Carbonyl Group within the Spiro[2.5]octanone System

Beyond reduction, the carbonyl group of this compound is a key site for a variety of nucleophilic addition reactions, allowing for carbon-carbon bond formation and functional group interconversion. A classic example is the Wittig reaction, which converts ketones into alkenes.

In a Wittig reaction, the ketone reacts with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form an alkene. nih.gov For this compound, this reaction would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 5-methylene-7,7-dimethylspiro[2.5]octane. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. This reaction is a powerful tool for introducing an exocyclic double bond into the spirocyclic system.

Table 3: Wittig Olefination of this compound

Reactant Wittig Reagent Product Transformation
This compound Methylenetriphenylphosphorane (Ph₃P=CH₂) 5-Methylene-7,7-dimethylspiro[2.5]octane Conversion of a ketone to an alkene

Electrophilic and Nucleophilic Interactions with the Cyclopropane (B1198618) Ring

The cyclopropane ring in the spiro[2.5]octane system possesses a unique electronic character, exhibiting some properties of a carbon-carbon double bond. This "pi-character" allows it to undergo ring-opening reactions upon interaction with both electrophiles and nucleophiles, particularly when activated by an adjacent functional group.

Cyclopropanes bearing an electron-withdrawing group, such as the carbonyl group in this molecule, can act as electrophiles and undergo ring-opening with nucleophiles. This reaction is driven by the release of ring strain. The nucleophilic attack can occur at one of the carbons of the cyclopropane ring, leading to the cleavage of a carbon-carbon bond and the formation of a more stable, open-chain product. The regioselectivity of the attack would be influenced by steric and electronic factors within the molecule.

Reactions with Specific Heteroatomic Nucleophiles

The electrophilic nature of the activated cyclopropane ring and the carbonyl carbon makes this compound a substrate for reactions with various heteroatomic nucleophiles, such as amines and thiols.

For example, the reaction with primary or secondary amines can lead to the formation of enamines via reaction at the carbonyl group, or potentially ring-opened products if the cyclopropane ring is attacked. While specific studies on this compound are limited, research on related spiro-diones has shown that they react with aromatic amines. The existence of 7,7-dimethylspiro[2.5]octan-5-amine suggests that the ketone can be converted to an amine, likely through reductive amination.

Similarly, thiols are potent nucleophiles that can react with activated cyclopropanes. The reaction of thiols with related pentathiepin systems is known to be rapid. In the case of this compound, a thiol could potentially add to the carbonyl group to form a thioacetal or induce a ring-opening of the cyclopropane.

Applications in Complex Organic Synthesis and Building Block Utility

Role as a Precursor in the Synthesis of Advanced Organic Intermediates

7,7-Dimethylspiro[2.5]octan-5-one and its structural analogs, such as spiro[2.5]octane-5,7-dione, serve as crucial intermediates in the synthesis of pharmaceutically active compounds. The spirocyclic core is a privileged scaffold that provides a rigid, three-dimensional structure, which is often sought after in drug design to enhance binding affinity and metabolic stability.

Construction of Quaternary Carbon Centers through Spirocyclopropane Reactivity

The creation of all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms—is a significant and enduring challenge in organic synthesis due to steric hindrance. nih.govrsc.org These motifs are prevalent in a vast number of bioactive natural products and are increasingly incorporated into medicinal chemistry programs to enhance potency and metabolic stability. nih.govrsc.org The spirocyclic nature of this compound makes it an excellent precursor for generating such quaternary centers.

The inherent strain of the cyclopropane (B1198618) ring can be harnessed to drive reactions that form these congested centers. Methodologies have been developed that utilize the reactivity of ketones to construct functionalized all-carbon quaternary centers. nih.govnih.gov For example, titanacyclobutane intermediates derived from ketones can be used to access a wide variety of azaspiro[3.n]alkanes, which are valuable three-dimensional building blocks for drug discovery. nih.govnih.gov The general strategy involves transforming the ketone into a reactive intermediate that can then undergo bond formation to create the desired quaternary center. nih.gov The stereocontrolled alkylation of pseudoephedrine amides also represents a powerful method for the defined formation of α,α-disubstituted enolates, which can be alkylated to form quaternary carbon centers with high diastereoselectivity. vanderbilt.edu

The table below summarizes selected methods for the construction of quaternary carbon centers, a key application of spirocyclic ketones.

MethodPrecursor TypeKey TransformationProduct ClassRef.
Titanacyclobutane ChemistryKetones (e.g., Azetidenones)Reaction with titanacyclobutane reagentsAzaspiro[3.n]alkanes nih.govnih.gov
1,6-Conjugate Additionpara-Quinone MethidesAddition of a nucleophile to induce dearomatization and cyclopropanationSpiro[2.5]octa-4,7-dien-6-ones
Asymmetric AlkylationPseudoephedrine AmidesStereospecific enolization and alkylationOptically active compounds with α-quaternary centers vanderbilt.edu
MHAT-Triggered Radical AdditionOlefins and Unsaturated IminesMetal-hydride atom transfer to generate a nucleophilic alkyl radicalVarious structures with quaternary centers nih.gov

Utility in the Synthesis of Fused Carbocyclic and Heterocyclic Ring Systems

The reactivity of the spirocyclopropyl ketone moiety in this compound allows for its use in constructing a variety of fused ring systems. These complex architectures are central to many natural products and pharmaceuticals. nih.govacs.org The strategy often involves a ring-opening of the cyclopropane followed by a cyclization event to form a new ring fused to the original six-membered carbocycle.

For example, novel strategies have been designed to build fused, bridged, or spiro carbocyclic systems from precursor synthons through sequential palladium-catalyzed reactions and Diels-Alder annulations. organic-chemistry.org In the realm of heterocycles, spirocyclic oxetanes have been converted into o-cycloalkylaminoacetanilides, which then undergo oxidative cyclization to yield spirocyclic oxetane-fused benzimidazoles. researchgate.net Similarly, the reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes can produce bridged O,O-ketal fused spiro piperidone-cyclopropane derivatives through a domino [4+2] annulation and cyclization process. utas.edu.au These examples underscore the versatility of spirocyclic building blocks in generating diverse and complex fused ring systems.

Development of Spiro-Activated Electrophiles for Novel Ring-Expansion Reactions

The cyclopropane ring in this compound is considered "spiro-activated" by the adjacent carbonyl group. This activation enhances the electrophilicity of the cyclopropane, making it susceptible to nucleophilic attack and subsequent ring-opening. nih.gov This reactivity can be channeled into elegant ring-expansion reactions, providing access to larger ring systems that are often challenging to synthesize. organic-chemistry.org

Under Lewis acidic or thermal conditions, the cyclopropane ring can open to form a stabilized carbocation intermediate. This intermediate can then undergo a rearrangement, such as a pinacol-like shift, to expand the adjacent six-membered ring into a seven-membered ring or larger. organic-chemistry.org For instance, the reaction of cyclic β-keto esters with certain zinc-based reagents can yield ring-expanded products through a proposed mechanism involving enolate formation, cyclopropanation, and subsequent cleavage. The development of N-heterocyclic carbene (NHC)-catalyzed [3+4] annulation reactions provides another powerful route to seven-membered spiro heterocycles. The release of ring strain from the three-membered ring is a powerful thermodynamic driving force for these transformations, enabling the efficient construction of complex cyclic and spirocyclic scaffolds. organic-chemistry.org

Applications in the Synthesis of Specific Compound Classes (e.g., β-lactams, diketopiperazines, bis-benzimidazoles)

The versatility of this compound extends to its use as a starting material for various important classes of heterocyclic compounds.

β-Lactams

Spiro-β-lactams are an important subclass of β-lactams, which are core structures in numerous antibiotics. The spirocyclic nature of these compounds imparts a unique three-dimensional geometry that can lead to novel biological activities, including anti-HIV and antiplasmodial properties. The synthesis of spiro-β-lactams can be achieved through the Staudinger [2+2] ketene-imine cycloaddition. In this approach, the ketone of this compound would first be converted to an imine, which then reacts with a ketene (B1206846) to form the spiro-β-lactam ring system. Photochemical methods have also been employed, where the photoirradiation of 2-(N-alkylamino)cyclohex-2-enones yields N-alkyl-1-azaspiro[3.5]nonane-2,5-diones.

Diketopiperazines

2,5-Diketopiperazines (DKPs) are cyclic dipeptides found in numerous natural products and are recognized as privileged scaffolds in medicinal chemistry. Spiro-2,5-diketopiperazines represent a three-dimensionally complex subset of this class. A solid-phase synthesis strategy has been developed where a resin-bound cyclic α,α-disubstituted α-amino ester serves as a key intermediate. This intermediate can be coupled with an amino acid, followed by cyclization and cleavage from the resin to yield the spiro-2,5-diketopiperazine. Cascade reactions, such as a sequential Ugi/6-exo-trig aza-Michael reaction, provide a rapid, one-pot method to access these structures from commercially available starting materials.

bis-Benzimidazoles

Benzimidazole (B57391) derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of benzimidazoles from cyclopropyl (B3062369) ketones has been reported, involving a sequence of ring-opening, cyclization, and retro-Mannich reactions. This demonstrates a direct pathway to incorporate the spirocyclic core of this compound into a benzimidazole structure. Furthermore, general methods for preparing bis-benzimidazoles often involve the condensation of o-phenylenediamine (B120857) with dicarboxylic acids or their equivalents, sometimes under microwave irradiation to accelerate the reaction. The ability to functionalize the spirocyclic ketone allows for its incorporation into linkers used to create these dimeric structures.

The table below highlights the synthetic utility of spirocyclic ketones in generating diverse compound classes.

Target Compound ClassSynthetic StrategyKey Intermediate/ReactionRef.
Spiro-β-LactamsStaudinger CycloadditionImine derived from spiroketone + Ketene
Spiro-2,5-DiketopiperazinesSolid-Phase SynthesisResin-bound spirocyclic α-amino ester
Spiro-2,5-DiketopiperazinesCascade ReactionUgi / aza-Michael Addition
BenzimidazolesRing-Opening/CyclizationSpirocyclopropyl ketone + Aryl 1,2-diamine
bis-BenzimidazolesCondensationo-Phenylenediamine + Dicarboxylic Acid

Contribution to the Synthesis of Antiviral Agents and Other Complex Molecules

The structural motifs accessible from this compound are frequently found in complex molecules with significant biological activity, including antiviral agents. The development of spiro-β-lactams with potent activity against HIV and Plasmodium highlights the potential of this compound class in infectious disease research. The synthetic strategies often involve 1,3-dipolar cycloaddition reactions or phosphine-catalyzed annulations to build the complex spirocyclic systems.

The broader class of spirocyclic heterocycles has been investigated for potential use in cancer therapy, with solid-phase synthesis methods being developed to create libraries of these novel compounds for screening. The ability to generate a chiral spiroketone through green and sustainable flow processes further enhances the value of this scaffold as a key building block for a range of active pharmaceutical ingredients. adelaide.edu.au By serving as a versatile precursor, this compound contributes significantly to the synthetic chemist's toolbox for accessing complex and medicinally relevant molecules.

Photochemical Behavior and Photoinduced Rearrangements of Spiro 2.5 Octanone Systems

Photolysis Conditions and Product Distributions in Spiro[2.5]octanones

The photolysis of spiro[2.5]octanones, typically conducted in dilute solutions of solvents like n-hexane or methanol (B129727) using ultraviolet light, leads to a variety of products. The distribution of these products is highly dependent on the specific substitution pattern of the spiro[2.5]octanone skeleton and the solvent used.

Research on spirocyclopropyl ketones, including spiro[2.5]octan-4-one, has shown that upon irradiation, these compounds primarily undergo Norrish Type I cleavage. A notable observation is that the α-cleavage (the bond breaking alpha to the carbonyl group) preferentially occurs at the bond away from the cyclopropyl (B3062369) group. For instance, the photolysis of spiro[2.5]octan-4-one in n-hexane yields 1-(3'-butenyl)cyclopropanecarboxaldehyde as the major product, resulting from the cleavage of the C4-C5 bond.

In contrast, non-conjugated spiroketones, such as those where the cyclopropyl ring is not directly adjacent to the carbonyl group, can lead to ring-enlarged products.

For substituted spiro[2.5]octanones, the product distribution can be more complex. For example, the photolysis of 6,6-dimethylspiro[2.5]octan-4-one in methanol results in reduction to the corresponding alcohol as a significant pathway. In the case of 6,6,8-trimethylspiro[2..5]octan-4-one, β-cleavage becomes the major primary photochemical process, yielding 2-ethyl-3,5,5-trimethylcyclohexan-1-one. This highlights the profound influence of substituent effects on the favored reaction pathway.

Below is a table summarizing the photolysis products of related spiro[2.5]octanone systems.

CompoundSolventMajor Product(s)
Spiro[2.5]octan-4-onen-Hexane1-(3'-butenyl)cyclopropanecarboxaldehyde
6,6-Dimethylspiro[2.5]octan-4-oneMethanol6,6-Dimethylspiro[2.5]octan-4-ol
6,6,8-Trimethylspiro[2.5]octan-4-oneNot specified2-Ethyl-3,5,5-trimethylcyclohexan-1-one

Mechanisms of Photoinduced Rearrangements and Transformations

The diverse array of products obtained from the photolysis of spiro[2.5]octanones can be rationalized by considering the fundamental photochemical reaction mechanisms available to ketones, primarily Norrish Type I and Type II reactions, and the role of reactive intermediates.

Norrish Type I and Type II Reactions in Spiro Ketones

The Norrish Type I reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds following photoexcitation to form two radical intermediates. This α-scission is a dominant pathway for spiro[2.5]octanones. The initial excitation promotes the ketone to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. Cleavage can occur from either of these excited states. The resulting acyl and alkyl radicals can then undergo several secondary reactions, including recombination, decarbonylation, or hydrogen abstraction, leading to the observed products.

The Norrish Type II reaction , which involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group to produce a 1,4-biradical, is generally less common in cyclic ketones where the conformational flexibility required for this process is restricted. However, depending on the substitution pattern and the specific geometry of the spiro[2.5]octanone, this pathway cannot be entirely ruled out as a minor contributor to the product mixture.

Role of Diradical and Zwitterionic Intermediates

Following the initial photochemical event, the subsequent transformations of spiro[2.5]octanones are mediated by highly reactive intermediates.

Diradical intermediates are the primary products of Norrish Type I cleavage. For example, the α-cleavage of a spiro[2.5]octanone results in an acyl-alkyl diradical. The fate of this diradical determines the final product distribution. It can undergo:

Decarbonylation: Loss of a molecule of carbon monoxide from the acyl radical to form a new alkyl radical, which can then lead to the formation of unsaturated aldehydes.

Intramolecular radical recombination: This can lead to the formation of new ring systems or isomers of the starting ketone.

Hydrogen abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules, leading to saturated products.

While diradicals are central to the Norrish Type I pathway, the involvement of zwitterionic intermediates in photochemical rearrangements is also a possibility, particularly in polar solvents. A zwitterionic intermediate, characterized by the presence of both a positive and a negative charge within the same molecule, could be formed through heterolytic bond cleavage or electron transfer processes. However, for the photochemical reactions of simple ketones like spiro[2.5]octanones in non-polar solvents, the diradical pathway is generally considered to be the more prevalent mechanism.

Factors Influencing Photoreactivity, Including Ring-Size and Steric Environment

The photoreactivity of spiro[2.5]octanones is not uniform across all derivatives. Several factors, including the size of the rings in the spiro system and the steric environment around the carbonyl group, play a crucial role in determining the reaction outcome.

Ring-Size: The strain associated with the three-membered cyclopropane (B1198618) ring and the six-membered cyclohexane (B81311) ring in the spiro[2.5]octanone system influences the bond dissociation energies of the α-carbon-carbonyl carbon bonds. The relief of ring strain can be a driving force for certain cleavage pathways. For instance, the cleavage of the bond between the carbonyl carbon and the quaternary spiro carbon might be influenced by the strain of the cyclopropane ring.

Steric Environment: The presence of substituents, such as the gem-dimethyl group in 7,7-dimethylspiro[2.5]octan-5-one, can significantly impact the photoreactivity. Steric hindrance can influence the preferred direction of α-cleavage. For example, bulky substituents on one side of the carbonyl group may favor cleavage on the less hindered side. Furthermore, steric interactions can affect the stability and subsequent reaction pathways of the resulting diradical intermediates. The observation that 6,6,8-trimethylspiro[2.5]octan-4-one undergoes β-cleavage as the major pathway is a clear indication of how the steric and electronic effects of substituents can alter the dominant photochemical reaction.

Stereochemical Aspects of Photochemical Reactions in Spiro[2.5]octanones

The stereochemistry of photochemical reactions in spiro[2.5]octanones is a complex aspect that depends on the nature of the excited state and the lifetime of the intermediates. If a chiral center is present in the starting material, the stereochemical outcome of the reaction can provide valuable insights into the reaction mechanism.

If the photochemical reaction proceeds through a planar or rapidly inverting diradical intermediate, any stereochemical information at the α-carbon may be lost, leading to a racemic or diastereomeric mixture of products. The degree of racemization would depend on the relative rates of radical recombination and bond rotation in the diradical intermediate.

In cases where the reaction is concerted or proceeds through a very short-lived excited state, the stereochemistry of the starting material may be retained in the product. However, for most Norrish Type I reactions of cyclic ketones, which are believed to proceed via triplet diradical intermediates, some degree of stereochemical scrambling is typically expected. The specific stereochemical outcomes for this compound would require detailed experimental studies, including the photolysis of enantiomerically enriched starting materials and careful analysis of the product stereochemistry.

Comparative Analysis with Spiro 2.5 Octane 5,7 Dione Analogs and Other Spirocyclic Ketones

Synthesis and Structural Variations of Related Spirocyclic Compounds

The synthesis of spiro[2.5]octanone frameworks and their derivatives can be achieved through various synthetic strategies. A common approach involves the cyclization of acyclic precursors. For instance, the synthesis of spiro[2.5]octane-4,6-dione has been accomplished by dissolving methyl 3-(1-acetylcyclopropyl)propionate in tetrahydrofuran (B95107) and treating it with sodium hydride. chemicalbook.com The reaction mixture is then heated, and after workup and purification, the desired spirocyclic dione (B5365651) is obtained as white crystals. chemicalbook.com

Variations of this core structure, such as spiro[2.5]octane-5,7-dione, are valuable intermediates in the synthesis of pharmaceutically active compounds. google.comgoogle.com Efficient and scalable synthetic routes are therefore highly sought after. One such method involves a multi-step process that avoids the need for flash chromatography, making it suitable for larger-scale production. google.com Another approach utilizes the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) in the presence of a base to yield the corresponding spirocyclopropanes in high yields. researchgate.net This method has also been successfully applied to other cyclic and acyclic 1,3-diones. researchgate.net

The synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed through a one-pot approach employing para-quinone methides. rsc.orgnih.gov This metal-free reaction proceeds under mild conditions and produces compounds with consecutive quaternary centers in high yields. rsc.orgnih.gov Structural diversity can be further introduced by varying the substituents on the starting materials. For example, analogs with different substitution patterns on the cyclohexane (B81311) ring can be prepared from the corresponding substituted 1,3-cyclohexanediones. researchgate.net

The table below summarizes the synthesis of some spiro[2.5]octane analogs:

CompoundStarting MaterialsKey Reagents/ConditionsReference
Spiro[2.5]octane-4,6-dioneMethyl 3-(1-acetylcyclopropyl)propionateSodium hydride, Tetrahydrofuran, Heat chemicalbook.com
Spiro[2.5]octane-5,7-dione1,3-Cyclohexanedione (B196179), (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonatePowdered K2CO3, EtOAc researchgate.net
Spiro[2.5]octa-4,7-dien-6-onepara-Quinone methidesMild, metal-free conditions rsc.orgnih.gov

Comparative Reactivity Studies of Spiro[2.5]octanones

The reactivity of spiro[2.5]octanones is significantly influenced by the presence of the strained cyclopropane (B1198618) ring fused to the cyclohexanone (B45756) or cyclohexanedione ring. This inherent strain can be harnessed for various chemical transformations.

Comparative Analysis of Spiroactivation Effects

The term "spiroactivation" refers to the influence of the spirocyclic center on the reactivity of the molecule. In spiro[2.5]octanones, the cyclopropane ring introduces significant ring strain, which can facilitate ring-opening reactions under certain conditions. This is a key feature that distinguishes their reactivity from non-spirocyclic analogs. The activation of the C-C bonds of the cyclopropane ring can be triggered by various reagents, leading to the formation of new ring systems or functionalized products. For instance, the conformational restriction imposed by the spiro-fusion can lead to enhanced selectivity in certain reactions. nih.gov

Influence of Ring Size and Substitution on Reaction Pathways

The size of the rings and the nature and position of substituents play a crucial role in dictating the reaction pathways of spirocyclic ketones.

Ring Size: The stability of spiro compounds can be affected by the size of the constituent rings due to variations in ring strain. researchgate.net For example, comparing spiro[2.5]octanones with spiro[3.5]nonanones, the change from a cyclopropane to a cyclobutane (B1203170) ring alters the strain and, consequently, the reactivity. The synthesis of spiro[3.5]nonane-6,8-dione has been developed alongside that of spiro[2.5]octane-5,7-dione, highlighting the interest in exploring the effects of ring size. google.com

Substitution: The presence of substituents on the spiro[2.5]octanone framework can have a profound impact on reaction kinetics and regioselectivity. For instance, in the ring-opening polymerization of substituted ε-caprolactones, the position of the substituent strongly influences the rate of polymerization. rsc.org Similarly, for 7,7-dimethylspiro[2.5]octan-5-one, the gem-dimethyl group at the 7-position sterically hinders the adjacent carbonyl group and can influence the approach of nucleophiles. This steric hindrance can direct reactions to the less hindered side of the molecule.

The table below illustrates the influence of structural features on reactivity:

Structural FeatureInfluence on ReactivityExampleReference
Spiro-fused cyclopropaneRing strain facilitates ring-opening reactions (Spiroactivation)Not specified
Ring Size (e.g., spiro[2.5] vs. spiro[3.5])Alters ring strain and stability, affecting reaction pathwaysComparison of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione synthesis google.comresearchgate.net
Substitution (e.g., gem-dimethyl group)Steric hindrance can direct the regioselectivity of reactionsThis compound
Substituent PositionAffects reaction kineticsRing-opening polymerization of substituted ε-caprolactones rsc.org

Spectroscopic Comparison and Distinguishing Features among Analogs

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization and differentiation of spiro[2.5]octanone analogs.

The proton (¹H) and carbon (¹³C) NMR spectra provide detailed information about the structure of these molecules. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the gem-dimethyl protons, the methylene (B1212753) protons of the cyclohexane ring, and the protons of the cyclopropane ring. The chemical shifts and coupling patterns of the cyclopropyl (B3062369) protons are particularly diagnostic.

In comparison, the NMR spectra of spiro[2.5]octane-5,7-dione would exhibit different features due to the presence of two carbonyl groups and the potential for enolization. The symmetry of the molecule would also be reflected in the number of distinct signals.

Infrared spectroscopy is useful for identifying the carbonyl (C=O) stretching frequencies. In this compound, a strong absorption band in the region of 1700-1725 cm⁻¹ would be expected for the ketone. For spiro[2.5]octane-5,7-dione, the IR spectrum would likely show two carbonyl absorption bands, or a broad band if there is significant enolization and hydrogen bonding.

The table below summarizes key distinguishing spectroscopic features:

CompoundExpected ¹H NMR FeaturesExpected ¹³C NMR FeaturesExpected IR (C=O) Stretch (cm⁻¹)
This compoundSignals for gem-dimethyl, cyclohexane CH₂, and cyclopropane CH₂ protonsSignals for carbonyl carbon, spiro-carbon, quaternary carbon, and other ring carbons~1700-1725
Spiro[2.5]octane-5,7-dioneSignals for cyclohexane CH₂ and cyclopropane CH₂ protons; may show enol protonsSignals for two carbonyl carbons, spiro-carbon, and other ring carbonsMay show two distinct C=O bands or a broad band due to enolization
Spiro[2.5]octa-4,7-dien-6-oneSignals for olefinic protons in addition to cyclopropane protonsSignals for carbonyl carbon, spiro-carbon, and olefinic carbonsConjugated C=O stretch at lower frequency than saturated ketone

Diversification of Synthetic Applications Based on Structural Analogues

The unique structural and reactive properties of this compound and its analogs make them versatile building blocks in organic synthesis.

Spiro[2.5]octane-5,7-dione is a recognized and important intermediate in the preparation of pharmaceutically active substances. google.comgoogle.comnih.gov Its ability to undergo various transformations allows for the construction of more complex molecular architectures.

The spiro[2.5]octane framework itself, without the ketone functionality, has analogs that are commercially available as building blocks for chemical synthesis. molport.com These include derivatives with carboxylic acid, amine, and alcohol functional groups, which can be used to introduce the spirocyclic motif into a wide range of target molecules.

The development of synthetic methods for spirocyclic compounds, such as the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, provides access to three-dimensional analogs of common structural motifs like 1,4-dioxanes. researchgate.net This diversification of available spirocyclic building blocks is crucial for medicinal chemistry and drug discovery, as the introduction of a spirocyclic center can rigidify a molecule's conformation, which can be beneficial for binding to biological targets. researchgate.net

The synthetic utility of these compounds is summarized in the table below:

Compound/AnalogSynthetic ApplicationReference
Spiro[2.5]octane-5,7-dioneIntermediate for pharmaceutically active substances google.comgoogle.comnih.gov
Functionalized Spiro[2.5]octanesBuilding blocks for introducing the spirocyclic motif molport.com
Spiro[2.5]octa-4,7-dien-6-onesPrecursors for molecules with consecutive quaternary centers rsc.orgnih.gov
Spiro-oxetanesThree-dimensional bioisosteres for fragments like 1,4-dioxane (B91453) in medicinal chemistry researchgate.net

Future Research Trajectories for this compound

The spirocyclic ketone, this compound, represents a unique structural motif with potential applications in organic synthesis and medicinal chemistry. While specific research on this compound is not extensively documented, its architecture invites exploration into novel synthetic methodologies, stereocontrolled preparations, mechanistic understanding, and the development of new derivatives. This article outlines key future directions for research centered on this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,7-Dimethylspiro[2.5]octan-5-one, and how can their efficiency be systematically compared?

  • Methodological Answer : Begin by reviewing literature on spirocyclic ketone synthesis, focusing on cyclopropane ring formation and ketone functionalization. Compare methods such as intramolecular cycloadditions vs. stepwise alkylation/oxidation approaches. Use metrics like yield, stereochemical control, and scalability. Validate reproducibility by replicating at least two methods under controlled conditions (e.g., inert atmosphere, solvent purity). Track side products via GC-MS or HPLC to identify bottlenecks .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm spirocyclic geometry via [1]H/[13]C NMR coupling patterns (e.g., cyclopropane proton splitting).
  • IR : Verify ketone C=O stretch (~1700–1750 cm⁻¹) and absence of OH/NH impurities.
  • Chromatography : Use HPLC with a chiral column to assess enantiopurity if applicable.
    Cross-reference with literature melting points and optical rotation data. Discrepancies may indicate isomerization or solvent retention .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited hazard data (see SDS analogs in ), assume standard ketone precautions:

  • Use fume hoods for volatile intermediates.
  • Avoid strong oxidizers (risk of exothermic decomposition).
  • Store under nitrogen at –20°C to prevent moisture-induced degradation. Document stability under varying pH/temperature .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s predicted vs. observed reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to model cyclopropane ring strain and ketone electrophilicity. Compare with experimental kinetics (e.g., nucleophilic addition rates). If discrepancies arise, validate computational parameters (basis sets, solvation models) and probe for hidden intermediates via in-situ FTIR or trapping experiments .

Q. What strategies optimize diastereoselectivity in derivatizing this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) for asymmetric additions to the ketone. Use DOE (Design of Experiments) to vary temperature, solvent polarity, and catalyst loading. Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Cross-validate with X-ray crystallography for absolute configuration .

Q. How do environmental conditions (e.g., humidity, light) affect the compound’s stability, and how can this be quantified?

  • Methodological Answer : Design accelerated stability studies:

  • Expose samples to UV/visible light (ICH Q1B guidelines).
  • Monitor degradation via LC-MS and quantify kinetic half-lives.
  • Use TGA/DSC to assess thermal decomposition pathways. Correlate with computational predictions of bond dissociation energies .

Q. What analytical techniques best resolve contradictions in spectral data for novel derivatives?

  • Methodological Answer : For ambiguous NMR/IR peaks:

  • Employ 2D NMR (COSY, HSQC, HMBC) to assign proton/carbon networks.
  • Compare experimental IR spectra with simulated spectra (e.g., VEDA software).
  • Validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae. Publish full spectral datasets in supplementary materials for peer validation .

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer :

  • Variable Selection : Modify substituents on the cyclopropane or ketone moieties.
  • Controls : Include parent compound and known bioactives (e.g., spiroketone antibiotics).
  • Assays : Use dose-response curves in target assays (e.g., enzyme inhibition). Apply multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. What statistical methods are appropriate for analyzing small-sample datasets in exploratory synthesis?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for yield comparisons. For multivariate data (e.g., reaction parameters vs. ee), apply bootstrap resampling to estimate confidence intervals. Report effect sizes to avoid overinterpreting trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.